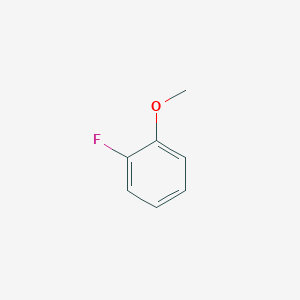

2-Fluoroanisole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10339. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-fluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXDOBAQOWOUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185891 | |

| Record name | 2-Fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321-28-8 | |

| Record name | 2-Fluoroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoroanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Fluoroanisole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNH8R5Z674 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoroanisole (CAS No: 321-28-8), a key fluorinated aromatic ether utilized extensively in organic synthesis. The document details its chemical and physical properties, outlines a standard experimental protocol for its synthesis, and discusses its significant applications, particularly as a versatile building block in the development of pharmaceuticals and agrochemicals. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting. The strategic incorporation of a fluorine atom in the ortho position to the methoxy group imparts unique electronic properties and metabolic stability to derivative compounds, making this compound a molecule of high interest in medicinal chemistry and material science.

Core Properties of this compound

This compound is a colorless to pale yellow liquid at room temperature, characterized by a faint, aromatic odor.[1] Its chemical structure consists of a benzene ring substituted with a methoxy group (-OCH3) and an adjacent fluorine atom. This substitution pattern is the basis for its utility in synthesizing complex organic molecules.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below, providing a clear reference for experimental and theoretical applications.

| Property | Value | Reference(s) |

| CAS Number | 321-28-8 | [2][3] |

| Molecular Formula | C₇H₇FO | [4] |

| Molecular Weight | 126.13 g/mol | [4] |

| Appearance | Clear, colorless liquid | [3] |

| Melting Point | -39 °C | |

| Boiling Point | 154-155 °C | [3] |

| Density | 1.124 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.494 | |

| Flash Point | 53 °C | |

| Solubility | Sparingly soluble in water; miscible with most organic solvents like ethanol and ether. | [1] |

| Purity | ≥99% (GC) | [2] |

Spectral Data

Detailed spectral information is crucial for the identification and characterization of this compound. Key spectral data includes:

-

¹³C NMR Spectrum: Available through various chemical databases.

-

IR Spectra (FTIR, ATR-IR, Vapor Phase): Available for reference in chemical databases.[4]

Safety and Handling

This compound is classified as a flammable liquid and requires careful handling in a laboratory setting.[4]

-

GHS Hazard Statements: H226: Flammable liquid and vapor.[4]

-

Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces), P233 (Keep container tightly closed), P240 (Ground/bond container and receiving equipment), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P403+P235 (Store in a well-ventilated place. Keep cool).[4]

It is imperative to handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Storage should be in a cool, dry, and well-ventilated area designated for flammable liquids.

Synthesis of this compound: Experimental Protocol

The most common and efficient method for synthesizing this compound is through the Williamson ether synthesis, specifically the O-methylation of 2-fluorophenol. This reaction is widely used due to its high yield and the ready availability of starting materials.[5]

Reaction Principle

The synthesis involves the deprotonation of 2-fluorophenol by a strong base, such as sodium hydride (NaH), to form the corresponding sodium phenoxide. This phenoxide ion then acts as a nucleophile, attacking an electrophilic methylating agent like iodomethane (methyl iodide) in an Sₙ2 reaction to form the ether product, this compound.

Detailed Methodology

The following protocol is adapted from established synthetic procedures.[1]

Materials:

-

2-Fluorophenol (0.446 mol, 50g)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (0.60 mol, 24g; washed with hexane to remove oil if necessary) or as a pre-weighed slurry.

-

Iodomethane (Methyl Iodide) (1.33 mol, 190g)

-

Dry N,N-Dimethylformamide (DMF) (500 mL)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Preparation: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a slurry of Sodium Hydride (NaH) in dry DMF (500 mL). Cool the flask to 0 °C in an ice bath.

-

Deprotonation: Slowly add a solution of 2-fluorophenol in a minimal amount of dry DMF to the NaH slurry over a period of 30 minutes. Maintain the temperature at 0 °C.

-

Formation of Phenoxide: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium 2-fluorophenoxide.

-

Methylation: Add iodomethane to the reaction mixture. Stir the mixture vigorously under a nitrogen atmosphere for 16 hours at room temperature.

-

Work-up: Quench the reaction by carefully pouring the mixture into ice-water (1.5 L).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (2 x 200 mL).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): If necessary, the product can be further purified by vacuum distillation to afford a high-purity (98% yield reported) sample of this compound.[1]

Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate in the synthesis of more complex molecules with desired biological or material properties.[1]

Pharmaceutical and Agrochemical Synthesis

The primary application of this compound is as a building block in medicinal chemistry and agrochemical research.[2] The introduction of a fluorine atom into a drug candidate molecule can significantly alter its properties in beneficial ways:

-

Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.[2]

-

Bioavailability: Fluorine substitution can modulate lipophilicity (logP), which influences how a drug is absorbed, distributed, metabolized, and excreted (ADME).[2]

-

Binding Affinity: The electronegativity of fluorine can lead to altered electronic interactions with a biological target, potentially increasing the binding affinity and potency of the drug.

This compound provides a scaffold where the fluoro- and methoxy- groups can direct further chemical modifications on the aromatic ring, allowing for the construction of a diverse range of bioactive compounds. It is used in the synthesis of various pharmaceutical compounds, including antifungal agents and pesticides.[2][6]

Material Science

In material science, fluorinated compounds are used to create advanced materials, such as polymers and coatings, with enhanced thermal stability and chemical resistance.[2] this compound can serve as a precursor for monomers used in the production of these specialty materials.

Conclusion

This compound is a foundational chemical intermediate with significant value in the fields of drug discovery, agrochemical development, and material science. Its well-defined properties and straightforward synthesis make it an accessible and versatile tool for chemists. The strategic incorporation of fluorine via this building block allows for the fine-tuning of molecular properties, leading to the creation of novel compounds with enhanced performance characteristics. Adherence to strict safety protocols is essential for its handling and use. This guide serves as a technical resource for professionals leveraging the unique attributes of this compound in their research and development endeavors.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoroanisole, also known as 1-fluoro-2-methoxybenzene, is a halogenated aromatic ether with the chemical formula C₇H₇FO.[1][2] It exists as a clear, colorless to pale yellow liquid at room temperature with a characteristic ethereal or faintly aromatic odor.[1] This versatile organic compound serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty organic materials.[1][2] Its significance in medicinal chemistry is particularly noteworthy, where the incorporation of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and visualizations of key chemical processes.

Physical Properties

This compound exhibits well-defined physical characteristics that are essential for its handling, application in synthesis, and purification. A summary of its key physical properties is presented in the tables below.

General and Thermal Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇FO | [2][3] |

| Molecular Weight | 126.13 g/mol | [2][3] |

| CAS Number | 321-28-8 | [2][3] |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Odor | Ethereal or faintly aromatic | [1] |

| Melting Point | -39 °C | [2][3] |

| Boiling Point | 154-155 °C | [2] |

| Flash Point | 53 °C | [3] |

Optical and Other Properties

| Property | Value | Source(s) |

| Density | 1.124 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.494 | [2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform. | [1] |

Chemical Properties and Reactivity

This compound's chemical behavior is dictated by the interplay of the electron-donating methoxy group and the electron-withdrawing fluorine atom on the aromatic ring. This substitution pattern influences its reactivity in various organic transformations.

Key chemical reactions involving this compound include:

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by strong nucleophiles. The rate of this reaction is influenced by the electronic nature of the nucleophile and the reaction conditions. The addition of the nucleophile to the carbon bearing the fluorine is the rate-determining step.[4] The electron-withdrawing nature of the fluorine atom makes the aromatic ring susceptible to nucleophilic attack.

-

Electrophilic Aromatic Substitution: The methoxy group is an ortho-, para- director, activating the ring towards electrophilic attack. However, the deactivating effect of the fluorine atom can influence the regioselectivity and reaction rates.

-

Oxidation: The methoxy group can be a site for oxidative cleavage under strong oxidizing conditions.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 2-fluorophenol and methyl iodide.[5]

Materials:

-

2-Fluorophenol

-

Sodium hydride (NaH)

-

Dry Dimethylformamide (DMF)

-

Methyl iodide (CH₃I)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

To a slurry of sodium hydride (28.8 g, 0.60 mol) in dry DMF (500 mL) at 0 °C, slowly add 2-fluorophenol (50 g, 0.446 mol) over a period of 30 minutes.

-

Stir the reaction mixture for 1 hour at room temperature.

-

To this mixture, add methyl iodide (190 g, 1.33 mol).

-

Stir the reaction mixture for 16 hours under a nitrogen atmosphere.

-

Pour the reaction mixture into ice-water (1.5 L).

-

Extract the product with ethyl acetate (2 x 200 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by distillation.

Determination of Solubility

This protocol outlines a general method for determining the solubility of this compound in a given solvent.[6][7]

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol)

-

Small test tubes

-

Vortex mixer

-

Pipettes

Procedure:

-

Add a known volume (e.g., 1 mL) of the selected solvent to a small test tube.

-

To this, add a small, measured amount of this compound (e.g., 10 µL or 10 mg).

-

Vigorously shake or vortex the test tube for 1-2 minutes.

-

Observe if the this compound has completely dissolved.

-

If it has dissolved, continue adding known increments of this compound, shaking after each addition, until a separate phase (undissolved liquid) is observed.

-

The solubility can be expressed as the maximum amount of this compound that dissolves in the given volume of solvent at a specific temperature.

Spectral Data

The following tables summarize the key spectral data for this compound.

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.05 | m | Aromatic CH |

| ~7.03 | m | Aromatic CH |

| ~6.93 | m | Aromatic CH |

| ~6.86 | m | Aromatic CH |

| 3.84 | s | -OCH₃ |

Note: The aromatic region shows complex multiplets due to proton-proton and proton-fluorine couplings. The exact chemical shifts and coupling constants can be found in specialized databases.[1][8]

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 152.4 (d, ¹JCF = 244 Hz) | C-F |

| 147.1 (d, ²JCF = 11 Hz) | C-OCH₃ |

| 124.5 (d, ⁴JCF = 3.5 Hz) | Aromatic CH |

| 121.6 (d, ³JCF = 7 Hz) | Aromatic CH |

| 116.8 (d, ²JCF = 18 Hz) | Aromatic CH |

| 112.9 (d, ³JCF = 2 Hz) | Aromatic CH |

| 56.1 | -OCH₃ |

Note: The assignments and coupling constants are approximate and can vary slightly depending on the solvent and experimental conditions.[2]

IR Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation |

| ~3050-3100 | Aromatic C-H stretch |

| ~2850-2960 | Aliphatic C-H stretch (-OCH₃) |

| ~1590, 1490 | Aromatic C=C stretch |

| ~1250 | Aryl-O stretch (asymmetric) |

| ~1030 | Aryl-O stretch (symmetric) |

| ~1100-1200 | C-F stretch |

Note: This is a generalized interpretation of the expected IR peaks.[9]

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 126. Common fragmentation patterns would involve the loss of a methyl radical (-CH₃) to give a fragment at m/z = 111, or the loss of a formyl radical (-CHO) from the rearranged molecular ion.[9][10]

Visualizations

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The following diagram illustrates the addition-elimination mechanism for the nucleophilic aromatic substitution of a fluoroarene, a characteristic reaction of this compound.

Caption: SNAr mechanism of this compound.

Note: The above DOT script is a template. For actual rendering, image paths would need to be replaced with actual image files of the chemical structures.

Experimental Workflow for Synthesis and Purification

This diagram outlines the general workflow for the synthesis and subsequent purification of this compound.

Caption: Synthesis and purification workflow.

References

- 1. This compound(321-28-8) 1H NMR spectrum [chemicalbook.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. This compound | 321-28-8 | FF38943 | Biosynth [biosynth.com]

- 4. m.youtube.com [m.youtube.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C7H7FO | CID 67576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Fluoroanisole

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Fluoroanisole (C₇H₇FO) is an aromatic ether whose conformational preferences are a subject of significant interest in stereochemistry and drug design.[1] The orientation of the methoxy group relative to the fluorine-substituted benzene ring dictates the molecule's overall shape, polarity, and potential for intermolecular interactions. This document provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, integrating findings from gas-phase electron diffraction (GED), Fourier transform microwave spectroscopy, and ab initio quantum chemical calculations. The data reveals a conformational equilibrium dominated by a planar anti conformer, with a smaller population of a non-planar syn conformer. Detailed structural parameters are presented, and the experimental and computational methodologies employed for their determination are thoroughly described.

Conformational Analysis

The conformational landscape of this compound is primarily defined by the internal rotation around the C(sp²)–O bond. Theoretical calculations and experimental data confirm the existence of two distinct minima on the potential energy surface.[2][3]

-

Major Conformer: Planar anti : The most stable and preferred conformation is the anti form, where the O–CH₃ group is directed away from the fluorine atom.[4][5] This conformer possesses a planar heavy-atom skeleton, which is thought to be stabilized by favorable electronic delocalization between the oxygen lone pairs and the π-electron system of the ring.[6] In the gas phase, this conformer accounts for the majority of the molecular population.[2][3]

-

Minor Conformer: Non-planar syn : A second, less stable conformer exists where the methoxy group is rotated towards the fluorine atom.[2][3] Unlike the anti form, this conformer is non-planar.[2][3] The deviation from planarity is a result of steric repulsion between the methyl group and the ortho-substituted fluorine atom. This stereochemical peculiarity is a known characteristic of ortho-derivatives of anisole.[2]

The equilibrium between these two conformers is a key aspect of this compound's chemistry.

Caption: Conformational equilibrium between the major and minor rotamers.

Structural and Conformational Data

Quantitative data from combined gas-phase electron diffraction (GED) and computational studies provide precise geometric parameters for this compound. The following table summarizes the key findings.

| Parameter | Planar anti-Conformer | Non-planar syn-Conformer | Method | Reference |

| Population (%) | 70 ± 12 | 30 ± 12 | Gas Electron Diffraction | [2][3] |

| Dihedral Angle φ(C₂–C₁–O–C) | 180° (fixed) | 57(8)° | Gas Electron Diffraction | [2][3] |

| Relative Energy (kcal/mol) | 0 (Reference) | Higher | Quantum Chemical Calculations | [2][3] |

| C(sp²)–O Bond Length (Å) | 1.365 (assumed) | 1.365 (assumed) | Gas Electron Diffraction | [3] |

| O–C(H₃) Bond Length (Å) | 1.420 (assumed) | 1.420 (assumed) | Gas Electron Diffraction | [3] |

| C–F Bond Length (Å) | 1.355 (assumed) | 1.355 (assumed) | Gas Electron Diffraction | [3] |

| ∠C–O–C Bond Angle (°) | 118.0 (assumed) | 118.0 (assumed) | Gas Electron Diffraction | [3] |

Note: Some geometric parameters were assumed or constrained during the analysis of experimental data based on results from quantum chemical calculations.

Experimental and Computational Protocols

The determination of this compound's structure relies on a synergistic approach combining experimental techniques with theoretical calculations.

Caption: Combined experimental and computational analysis workflow.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the geometric arrangement of atoms in gas-phase molecules.[7]

-

Principle: A high-energy beam of electrons is fired through a gaseous sample. The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern of concentric rings. The intensity and angular distribution of this pattern are dependent on the internuclear distances within the molecule.[7]

-

Experimental Setup:

-

Sample Introduction: The this compound sample is introduced as a gas stream effusing from a nozzle into a high-vacuum chamber.[7]

-

Electron Beam: A monoenergetic electron beam is directed to intersect the gas stream at a right angle.[7]

-

Scattering and Detection: The scattered electrons are detected by a position-sensitive detector, such as an electron imaging plate.[7] To compensate for the steep decline in scattering intensity with angle, a rotating sector is often placed in front of the detector.[7]

-

-

Data Analysis: The recorded diffraction intensities are converted to a molecular scattering function. This experimental function is then compared to theoretical scattering functions calculated for various molecular models. A least-squares refinement process is used to find the geometric parameters (bond lengths, angles, and dihedral angles) and conformational abundances that best fit the experimental data.[2][3] In the study of this compound, data were treated with different procedures for obtaining scattering intensities (scanner and densitometer) to ensure robustness of the results.[2][3]

Fourier Transform Microwave (FTMW) Spectroscopy

FTMW spectroscopy provides highly accurate rotational constants for gas-phase molecules, which are directly related to the molecule's moments of inertia and thus its geometry.[8]

-

Principle: Molecules with a permanent dipole moment can absorb microwave radiation, causing transitions between quantized rotational energy levels.[8] The precise frequencies of these transitions are measured.

-

Experimental Protocol: The rotational spectrum of this compound was investigated in the 4-26 GHz range.[4][5]

-

A gaseous sample is introduced into a high-vacuum chamber and cooled to a low rotational temperature via supersonic expansion.

-

A short, high-power microwave pulse polarizes the molecules.

-

The subsequent free induction decay (FID) emitted by the coherently rotating molecules is detected.

-

Fourier transformation of the FID signal yields a high-resolution frequency-domain spectrum.

-

-

Data Analysis: The observed transition frequencies are fitted to a Hamiltonian model to extract precise rotational constants. For this compound, the assigned transitions corresponded to the lowest energy anti rotamer.[4][5] The analysis was confirmed by observing the spectra of minor isotopologues (¹³C and ¹⁸O) in their natural abundance, which allows for a more precise determination of the atomic coordinates.[4]

Ab Initio and Density Functional Theory (DFT) Calculations

Computational chemistry is used to complement experimental data, predict structures, and map the potential energy surface for conformational changes.[9]

-

Principle: These methods solve the electronic Schrödinger equation to predict the electronic structure, energy, and geometry of a molecule.

-

Methodology: For this compound, geometry optimizations and potential energy scans were performed using various levels of theory, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (B3LYP), with basis sets such as 6-31G*.[2][3]

-

Application:

-

Geometry Prediction: Calculations provide initial estimates for molecular geometries used in the refinement of experimental GED data.

-

Conformer Energies: The relative energies of the anti and syn conformers were calculated to determine the most stable form.

-

Potential Energy Surface: By systematically changing the C₂–C₁–O–C dihedral angle and calculating the energy at each point, a potential energy curve for the internal rotation of the methoxy group was generated. This curve confirms the locations of the energy minima (conformers) and the transition states (rotational barriers) between them.[3] While all methods predicted two minima, they yielded different results for the geometry and relative energy of the non-planar conformation.[2][3]

-

Conclusion

The molecular structure of this compound is characterized by a conformational equilibrium between a dominant, planar anti form and a minor, non-planar syn form. This preference is established through a combination of gas-phase experimental techniques and quantum chemical calculations. The anti conformer constitutes approximately 70% of the gas-phase population, with the methoxy group oriented away from the fluorine atom.[2][3] The minor conformer exhibits a significant deviation from planarity, with a C₂–C₁–O–C dihedral angle of approximately 57°.[2][3] This detailed structural understanding is crucial for professionals in medicinal chemistry and materials science, as the conformational profile directly influences the molecule's physicochemical properties and its interactions in a biological or material context.

References

- 1. Page loading... [guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Rotational Spectroscopic and Ab Initio Investigation of the Rotamer Geometries of this compound and 3-Fluoroanisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Microwave spectrum and molecular conformation of p-fluoroanisole - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. iris.unito.it [iris.unito.it]

Spectroscopic Analysis of 2-Fluoroanisole: A Technical Guide

An in-depth guide to the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of 2-Fluoroanisole, tailored for researchers, scientists, and professionals in drug development.

This technical document provides a comprehensive overview of the spectroscopic data for this compound (CAS No. 321-28-8), a versatile building block in the synthesis of fluorinated organic molecules with applications in pharmaceuticals and agrochemicals. The following sections present tabulated spectral data, detailed experimental protocols for acquiring such data, and visualizations of the analytical workflow and fragmentation patterns.

Spectroscopic Data

The empirical formula for this compound is C₇H₇FO, with a molecular weight of 126.13 g/mol .[1] Spectroscopic analysis provides critical information for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform-d (CDCl₃), reveals distinct signals for the aromatic and methoxy protons.

| Assignment | Chemical Shift (ppm) |

| Aromatic Protons | 6.85 - 7.07 |

| Methoxy Protons (-OCH₃) | 3.84 |

Table 1: ¹H NMR Chemical Shifts for this compound.[2]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Assignment | Chemical Shift (ppm) |

| Aromatic Carbons | 110 - 160 (approx.) |

| Methoxy Carbon (-OCH₃) | 50 - 90 (approx.) |

Table 2: Estimated ¹³C NMR Chemical Shift Ranges for this compound. The precise values can be found in specialized databases.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5][6][7] The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-F, C-O, and aromatic C-H bonds.

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C-H Stretch (Methoxy) | 2850 - 2960 |

| C=C Aromatic Ring Stretch | 1400 - 1600 |

| C-O Stretch (Aryl Ether) | 1200 - 1275 |

| C-F Stretch | 1000 - 1400 |

Table 3: Expected IR Absorption Frequencies for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which aids in determining the molecular weight and elemental composition.[8]

Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity (%) | Possible Fragment |

| 126 | 100.0 | [M]⁺ (Molecular Ion) |

| 111 | 52.6 | [M - CH₃]⁺ |

| 96 | 8.6 | [M - OCH₃]⁺ |

| 83 | 60.4 | [C₆H₄F]⁺ |

| 75 | 7.4 | [C₆H₃]⁺ |

Table 4: Key Mass Spectrometry Data for this compound.[2][4]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation : Dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[9][10][11] Ensure the sample is free of any solid particles.[9]

-

Instrument Setup : Place the NMR tube in the spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve homogeneity.[3]

-

¹H NMR Acquisition : A standard one-pulse sequence is typically used. Key parameters to set include the number of scans, relaxation delay, and pulse width.[12]

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is commonly employed to simplify the spectrum.[13] Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and potentially a longer relaxation delay are often necessary compared to ¹H NMR.[3][14]

-

Data Processing : The acquired free induction decay (FID) is subjected to Fourier transformation to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) or the residual solvent peak.[3]

Infrared (IR) Spectroscopy

-

Sample Preparation : For a liquid sample like this compound, a spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[4] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small drop of the sample directly on the ATR crystal.[6]

-

Background Spectrum : A background spectrum of the empty spectrometer (or clean salt plates/ATR crystal) is recorded first.

-

Sample Spectrum : The prepared sample is placed in the IR beam path, and the sample spectrum is recorded.

-

Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Introduction : this compound, being a volatile liquid, can be introduced directly into the ion source via a heated probe or through a gas chromatograph (GC-MS).[15]

-

Ionization : In Electron Ionization (EI), the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.[15]

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : An electron multiplier or other detector records the abundance of ions at each m/z value.

-

Data Processing : The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and a plausible fragmentation pathway for this compound in mass spectrometry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound(321-28-8) 1H NMR [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C7H7FO | CID 67576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Experimental Design [web.mit.edu]

- 6. community.wvu.edu [community.wvu.edu]

- 7. amherst.edu [amherst.edu]

- 8. fiveable.me [fiveable.me]

- 9. NMR Sample Preparation [nmr.chem.umn.edu]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. publish.uwo.ca [publish.uwo.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. sc.edu [sc.edu]

- 14. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Thermodynamic Properties of 2-Fluoroanisole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoroanisole (o-fluoroanisole) is an aromatic organic compound with the chemical formula C₇H₇FO. It is a colorless liquid at room temperature and serves as a versatile synthetic intermediate in the pharmaceutical and agrochemical industries. The introduction of a fluorine atom into the anisole molecule can significantly alter its physicochemical and biological properties, making a thorough understanding of its thermodynamic characteristics crucial for process design, reaction optimization, and the development of novel fluorinated molecules. This guide provides a comprehensive overview of the available thermodynamic data for this compound, details the experimental methodologies used for their determination, and presents a typical synthesis workflow.

Core Thermodynamic and Physical Properties

A summary of the key thermodynamic and physical properties of this compound is presented below. The data is compiled from various sources, with a focus on experimentally determined values.

Quantitative Data Summary

| Property | Value | Method | Reference |

| Standard Molar Enthalpy of Formation (liquid, 298.15 K) | -186.2 ± 2.0 kJ/mol | Rotating Bomb Combustion Calorimetry | [1] |

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | -140.9 ± 2.2 kJ/mol | Derived from liquid phase enthalpy and enthalpy of vaporization | [1] |

| Standard Molar Enthalpy of Vaporization (298.15 K) | 45.3 ± 0.8 kJ/mol | Calvet Microcalorimetry | [1] |

| Melting Point | -39 °C | Not specified | [2] |

| Boiling Point | 152.4 °C (at 760 mmHg) | Not specified | [2] |

| Density | 1.124 g/mL (at 25 °C) | Not specified | [2] |

| Flash Point | 53 °C (closed cup) | Not specified | [2] |

| Vapor Pressure | 4.49 mmHg (at 25 °C) | Not specified | [2] |

Experimental Protocols

The determination of the thermodynamic properties of this compound relies on precise calorimetric techniques. The following sections detail the methodologies employed in the key experimental work by Ribeiro da Silva & Ferreira (2009).[1]

Rotating Bomb Combustion Calorimetry (for Enthalpy of Formation)

The standard molar enthalpy of formation of liquid this compound was determined from its standard molar energy of combustion using rotating bomb combustion calorimetry.

Methodology:

-

Sample Preparation: A known mass of this compound is placed in a platinum crucible. A cotton fuse is positioned to ensure complete combustion.

-

Bomb Assembly: The crucible is placed inside a stainless steel combustion bomb. The bomb is then purged and filled with pure oxygen to a high pressure (typically around 3 MPa). A small, known amount of distilled water is added to the bomb to ensure that the combustion products are in their standard states.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in a calorimeter vessel. The calorimeter is equipped with a high-precision thermometer and a stirrer to ensure uniform temperature distribution. The entire assembly is placed in a thermostatically controlled water jacket to minimize heat exchange with the surroundings.

-

Combustion: The sample is ignited by passing an electric current through the fuse. The rotation of the bomb ensures a complete and uniform reaction, as well as dissolution of the gaseous products in the aqueous phase.

-

Temperature Measurement: The temperature of the water in the calorimeter is monitored before, during, and after the combustion reaction. The temperature change, corrected for heat exchange with the surroundings, is used to calculate the energy of combustion.

-

Analysis of Products: After the experiment, the contents of the bomb are analyzed to determine the extent of the reaction and to quantify any side products.

-

Calculation: The standard molar energy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. The standard molar enthalpy of formation is then derived using Hess's law.

Calvet Microcalorimetry (for Enthalpy of Vaporization)

The standard molar enthalpy of vaporization of this compound was determined using a Calvet microcalorimeter.

Methodology:

-

Sample Introduction: A small, accurately weighed amount of this compound is introduced into a vaporization cell within the microcalorimeter.

-

Isothermal Vaporization: The sample is vaporized isothermally at a constant temperature (298.15 K). This is achieved by passing a stream of an inert carrier gas (e.g., nitrogen) over the sample at a controlled flow rate.

-

Heat Flow Measurement: The Calvet microcalorimeter measures the heat flow associated with the endothermic process of vaporization. The heat absorbed by the sample during vaporization is compensated by the Peltier effect to maintain a constant temperature, and this compensating heat flow is recorded.

-

Data Acquisition: The heat flow is recorded as a function of time until the entire sample has vaporized, which is indicated by the signal returning to the baseline.

-

Calculation: The molar enthalpy of vaporization is calculated by integrating the heat flow over time and dividing by the number of moles of the vaporized sample.

Synthesis of this compound: A Typical Workflow

This compound is commonly synthesized via the Williamson ether synthesis, starting from 2-fluorophenol and a methylating agent. The following diagram illustrates a typical experimental workflow for this synthesis.

Logical Relationship of Thermodynamic Properties

The fundamental thermodynamic properties are interconnected. The Gibbs free energy (G) is related to enthalpy (H) and entropy (S) by the following equation:

ΔG = ΔH - TΔS

where T is the temperature in Kelvin. This relationship is central to understanding the spontaneity of a chemical process.

Conclusion

This technical guide has summarized the currently available experimental thermodynamic data for this compound, with a particular focus on its enthalpy of formation and vaporization. The experimental methodologies used to obtain these values have been detailed to provide a clear understanding of the data's origin. While a complete thermodynamic profile including Gibbs free energy, entropy, and heat capacity from experimental sources is not yet available, computational chemistry stands as a powerful tool to bridge this data gap. The provided synthesis workflow offers a practical guide for the laboratory preparation of this important fluorinated intermediate. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these properties is essential for the effective utilization of this compound in their applications.

References

2-Fluoroanisole: A Comprehensive Technical Guide to Safe Handling for Research and Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data and detailed handling precautions for 2-Fluoroanisole (CAS No. 321-28-8). The information is intended to equip laboratory personnel, chemists, and researchers in drug development with the necessary knowledge to handle this chemical safely. This document consolidates data from multiple safety data sheets (SDS) and chemical databases to present a thorough overview of its properties, hazards, and requisite safety protocols.

Chemical and Physical Properties

This compound, also known as 1-fluoro-2-methoxybenzene, is a colorless liquid with a faint aromatic odor.[1] It is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] Its physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇FO | [1][2][3] |

| Molecular Weight | 126.13 g/mol | [1][2][3] |

| CAS Number | 321-28-8 | [1][2][3] |

| Appearance | Clear, colorless liquid | [1][4] |

| Odor | Faint aromatic/ethereal | [1][4] |

| Boiling Point | 154-155 °C | [1][2][5] |

| Melting Point | -39 °C | [1][2][5] |

| Density | 1.124 g/mL at 25 °C | [1][2] |

| Flash Point | 53 °C (127.4 °F) - closed cup | [1][6] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and ether. | [1][4] |

| Refractive Index | ~1.494 | [1][2] |

Hazard Identification and GHS Classification

This compound is classified as a flammable liquid and may cause irritation upon contact. The Globally Harmonized System (GHS) classification is summarized below.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | GHS02 (Flame) |

| Skin Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Note: Classifications for skin, eye, and respiratory irritation are based on some available safety data sheets and should be considered potential hazards.[7][8][9]

Safe Handling and Experimental Protocols

Adherence to strict safety protocols is mandatory when handling this compound. The following sections detail the necessary precautions and procedures.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

-

Eye Protection : Tightly fitting safety goggles or a face shield (8-inch minimum) are required.[7]

-

Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected before use and disposed of properly after.[7]

-

Skin and Body Protection : A lab coat or chemical-resistant suit should be worn. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.[7]

-

Respiratory Protection : If working in a poorly ventilated area or if inhalation of vapors is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6]

Engineering Controls

-

Ventilation : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Ignition Sources : Keep away from open flames, hot surfaces, and sparks.[4] Use explosion-proof electrical and lighting equipment.[4]

-

Static Discharge : Take precautionary measures against static discharge by grounding and bonding containers and equipment.[4]

General Handling Protocol

-

Preparation : Before starting any work, ensure that all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower.

-

Dispensing : When transferring this compound, use only non-sparking tools.[4] Avoid inhalation of vapors and contact with skin and eyes.

-

Storage : Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[1][4] Keep containers tightly closed when not in use.[4]

-

Disposal : Dispose of waste and contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[7]

Emergency Procedures

In the event of an emergency, follow the procedures outlined below.

First-Aid Measures

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8]

-

Skin Contact : Immediately remove all contaminated clothing. Rinse the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use alcohol-resistant foam, dry chemical, or carbon dioxide. Water spray can be used to cool unopened containers.[7][8]

-

Specific Hazards : Flammable liquid and vapor. Vapors may form explosive mixtures with air. Hazardous decomposition products can include carbon oxides and hydrogen fluoride.[7][10]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures

-

Evacuation : Evacuate personnel from the area.

-

Ventilation : Ensure adequate ventilation.

-

Ignition Sources : Remove all sources of ignition.

-

Containment : Prevent further leakage or spillage if it is safe to do so.[7]

-

Clean-up : Absorb the spill with an inert material (e.g., sand, silica gel) and place it in a suitable container for disposal.[11] Use non-sparking tools.

Visualized Workflows and Logical Relationships

To further aid in the understanding of safe handling practices, the following diagrams illustrate key workflows and logical relationships.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C7H7FO | CID 67576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 321-28-8 [chemicalbook.com]

- 6. 邻氟苯甲醚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

The Potent Biological Activities of 2-Fluoroanisole Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration into the burgeoning field of 2-fluoroanisole derivatives reveals a class of compounds with significant potential in anticancer and antifungal therapies. This technical guide synthesizes the available preclinical data, offering researchers and drug development professionals a comprehensive overview of their biological activities, mechanisms of action, and the experimental methodologies used in their evaluation.

The introduction of a fluorine atom to the ortho position of the anisole ring critically influences the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. This has made this compound a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. This guide will delve into specific examples of these derivatives, presenting their quantitative biological data, the experimental protocols for their assessment, and the signaling pathways they modulate.

Anticancer Activity: Targeting Key Kinase Pathways

A prominent derivative, 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1][2][3]triazin-2-yl]benzamide , has emerged from patent literature as a potent inhibitor of the c-Met kinase, a receptor tyrosine kinase often dysregulated in various cancers. While specific preclinical data in peer-reviewed journals for this exact molecule is emerging, the patent documentation (US8420645B2, EP3172209B1, US20170258800A1) underscores its significance as an antineoplastic agent. The 2-fluorobenzamide moiety, structurally related to this compound, is a key feature of this class of inhibitors.

The general mechanism of action for this and related imidazo[1,2-b][1][2][3]triazine derivatives involves the inhibition of kinase activity, which in turn blocks downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Biological Data

While comprehensive data for a wide range of this compound derivatives is still under extensive research, the following table summarizes representative data for structurally related fluorinated compounds with anticancer properties, highlighting the potential of this chemical class.

| Compound Class | Target | Assay | IC50/GI50 (µM) | Cell Line(s) |

| Fluorinated Benzothiazoles | Not specified | Growth Inhibition | 0.08 - 0.41 | MCF-7, MDA-MB-468, HCT-116, HT-29 |

| Fluorinated Pyrazolylbenzimidazoles | Not specified | Growth Inhibition | 0.95 - 1.57 | A549, MCF-7, HeLa |

| Fluorinated Indole Derivatives | Tubulin | Growth Inhibition | 0.8 | A549 |

Experimental Protocols

Synthesis of 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1][2][3]triazin-2-yl]benzamide:

The synthesis of this class of compounds generally involves a multi-step process. A key step is the reaction of a substituted imidazo[1,2-b][1][2][3]triazine core with a 2-fluoro-4-halobenzamide derivative. The full synthetic route is detailed in the relevant patent literature (e.g., US8420645B2).

In Vitro Kinase Assay (General Protocol for c-Met Inhibition):

-

Enzyme and Substrate Preparation: Recombinant human c-Met kinase and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in a kinase reaction buffer.

-

Compound Dilution: The test compound is serially diluted in DMSO to various concentrations.

-

Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compound in a microplate.

-

Detection: The phosphorylation of the substrate is quantified using a suitable method, such as a colorimetric or fluorescence-based assay (e.g., HTRF or ELISA).

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (MTT Assay):

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined.

Signaling Pathway

The primary signaling pathway targeted by 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1][2][3]triazin-2-yl]benzamide is the c-Met signaling pathway.

Antifungal Activity

While the primary focus of recent research has been on anticancer applications, earlier indications suggested that this compound and its derivatives possess antifungal properties. This area warrants further investigation to identify specific fungal targets and quantify the antifungal efficacy of novel derivatives.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method):

-

Inoculum Preparation: A standardized suspension of the fungal strain is prepared.

-

Compound Dilution: The test compound is serially diluted in a suitable broth medium in a microplate.

-

Inoculation: The fungal suspension is added to each well containing the diluted compound.

-

Incubation: The microplate is incubated under appropriate conditions for fungal growth.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Conclusion and Future Directions

Derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutics, particularly in the field of oncology. The identified c-Met inhibitor serves as a key example, highlighting the potential of this chemical class to yield potent and selective drug candidates. Future research should focus on synthesizing and screening a broader range of this compound derivatives to establish comprehensive structure-activity relationships. Elucidating the mechanisms of action against various cancer types and exploring their potential as antifungal agents will be crucial for translating these promising compounds into clinical applications. The detailed experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers embarking on this exciting area of drug discovery.

References

A Technical Guide to the Solubility of 2-Fluoroanisole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoroanisole, a key intermediate in the pharmaceutical and agrochemical industries. While specific quantitative solubility data is not extensively available in published literature, this document outlines the expected solubility behavior based on its physicochemical properties and the principles of solvent-solute interactions. Furthermore, it details a standardized experimental protocol for determining the solubility of liquid compounds like this compound in organic solvents, providing a practical framework for researchers to generate quantitative data in-house. This guide also includes a visualization of the experimental workflow to facilitate a clear understanding of the process.

Introduction to this compound

This compound (1-Fluoro-2-methoxybenzene) is an aromatic organic compound with the chemical formula C₇H₇FO. It is a colorless liquid at room temperature and is recognized for its utility as a synthetic building block.[1][2] The presence of both a polar ether group and a lipophilic fluorinated benzene ring imparts a unique solubility profile, making it compatible with a range of organic solvents. Understanding its solubility is critical for its application in organic synthesis, reaction chemistry, and formulation development.

Qualitative Solubility of this compound

Based on available chemical data sheets and general principles of solubility ("like dissolves like"), the solubility of this compound in common organic solvents can be qualitatively summarized. The molecule's moderate polarity, arising from the methoxy group and the fluorine atom, allows for miscibility with a variety of organic solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Qualitative Solubility |

| Halogenated | Chloroform (CHCl₃) | Soluble[2] |

| Dichloromethane (CH₂Cl₂) | Expected to be Soluble | |

| Alcohols | Methanol (CH₃OH) | Sparingly Soluble[2] |

| Ethanol (C₂H₅OH) | Expected to be Miscible | |

| Ethers | Diethyl ether (C₄H₁₀O) | Expected to be Miscible |

| Tetrahydrofuran (THF) (C₄H₈O) | Expected to be Miscible | |

| Ketones | Acetone (C₃H₆O) | Expected to be Miscible |

| Aromatic Hydrocarbons | Toluene (C₇H₈) | Expected to be Soluble |

| Apolar Hydrocarbons | Hexanes (C₆H₁₄) | Expected to be Soluble |

| Polar Aprotic | Dimethylformamide (DMF) | Expected to be Soluble |

| Dimethyl sulfoxide (DMSO) | Expected to be Soluble | |

| Aqueous | Water (H₂O) | Slightly Soluble/Insoluble |

Note: "Expected to be Soluble/Miscible" is based on the chemical properties of this compound and general solubility rules. Experimental verification is recommended.

Experimental Protocol for Determining Liquid-Liquid Solubility/Miscibility

For a definitive understanding of the solubility of this compound in various organic solvents, a standardized experimental protocol is essential. The following method describes a common approach to determine the miscibility or solubility of a liquid solute in a liquid solvent at a given temperature.

Objective:

To determine the qualitative (miscible, partially miscible, or immiscible) and, if desired, quantitative solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Calibrated pipettes or micropipettes

-

Vortex mixer

-

Thermostatically controlled water bath or incubator

-

Clear glass vials or test tubes with secure caps

-

Analytical balance (for quantitative analysis)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) (for quantitative analysis)

Procedure:

-

Preparation: Ensure all glassware is clean and dry. Bring the this compound and all solvents to the desired experimental temperature (e.g., 25 °C) by placing them in a thermostatically controlled environment.

-

Qualitative Miscibility Testing: a. To a clear glass vial, add a known volume of the organic solvent (e.g., 1 mL). b. To the same vial, add an equal volume of this compound (1 mL). c. Securely cap the vial and vortex for 1-2 minutes to ensure thorough mixing. d. Allow the vial to stand undisturbed in the temperature-controlled environment for at least 30 minutes. e. Visually inspect the mixture against a well-lit background.

- Miscible: A single, clear, homogeneous phase is observed.

- Immiscible: Two distinct layers are visible.

- Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time.

-

Quantitative Solubility Determination (Shake-Flask Method Adaptation): a. Prepare a series of saturated solutions by adding an excess of this compound to a known volume of the solvent in a series of vials. b. Agitate the vials in a thermostatically controlled shaker or water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. c. After equilibration, allow the vials to stand undisturbed for several hours to allow the undissolved phase to separate completely. d. Carefully extract a known volume of the solvent phase (the supernatant), ensuring no droplets of the undissolved this compound are transferred. e. Prepare a series of calibration standards of this compound in the chosen solvent at known concentrations. f. Analyze the calibration standards and the saturated solution sample using a suitable analytical method (e.g., GC or HPLC) to determine the concentration of this compound in the saturated solvent phase. g. The determined concentration represents the solubility of this compound in that solvent at the experimental temperature, typically expressed in g/100 mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Caption: Experimental workflow for solubility determination.

Conclusion

References

2-Fluoroanisole: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Fluoroanisole. The information presented is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and longevity of this important chemical intermediate.

Core Stability Profile

This compound is a colorless liquid that is generally considered to be stable under normal laboratory temperatures and pressures.[1] Its favorable solubility and stability characteristics make it a versatile compound in various chemical applications.[2] However, like many aromatic ethers, its long-term stability is contingent upon proper storage and handling to prevent degradation.

Incompatibilities

To maintain its chemical integrity, this compound should be stored away from:

-

Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous reactions and decomposition.

-

Strong Acids and Bases: These can potentially catalyze hydrolysis or other degradation reactions.

Known Decomposition Information

Physicochemical and Storage Data

The following tables summarize the key physical and chemical properties of this compound, along with a compilation of recommended storage conditions from various suppliers and safety data sheets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 321-28-8 | [4][5][6][7] |

| Molecular Formula | C₇H₇FO | [4][5][6][7] |

| Molecular Weight | 126.13 g/mol | [4][5][7] |

| Appearance | Clear, colorless liquid | [1][7][8] |

| Melting Point | -39 °C | [4][6][7] |

| Boiling Point | 154-155 °C | [5][6][7] |

| Density | 1.124 g/mL at 25 °C | [5][6][7] |

| Flash Point | 53 °C (closed cup) | [2][4][7] |

| Refractive Index | ~1.494 | [5][6][7] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and ether. | [7] |

Table 2: Recommended Storage Conditions for this compound

| Storage Condition | Recommendation | Source(s) |

| Temperature | Room Temperature (RT) | [5][6] |

| 10°C - 25°C | [4] | |

| Store in a cool place. | [9] | |

| Atmosphere | Sealed in a dry environment. | [6] |

| Store in a well-ventilated place. | [9][10][11][12] | |

| Container | Keep container tightly closed. | [4][9][10][11][12] |

| Light-resistant containers are recommended. | [1] | |

| General Area | "Flammables area" due to its flash point. | [1] |

| Keep away from heat, sparks, open flames, and hot surfaces. | [3][9][12] |

Experimental Protocols for Stability Assessment

While specific stability studies on this compound are not widely published, its stability can be rigorously assessed using established methodologies for chemical substances. The following protocols are based on guidelines from regulatory bodies such as the European Medicines Agency (EMA) and are provided as a template for designing a comprehensive stability study.

Long-Term Stability Testing

Objective: To establish the shelf-life and re-test period under recommended storage conditions.

Methodology:

-

Store a minimum of three batches of this compound in its intended container-closure system.

-

Place the samples in a controlled environment at 25°C ± 2°C with 60% ± 5% relative humidity (RH).

-

Withdraw samples at specified time points for analysis.

-

Testing Frequency:

-

Every 3 months for the first year.

-

Every 6 months for the second year.

-

Annually thereafter through the proposed shelf-life.

-

-

Analytical Parameters to Monitor:

-

Appearance (color, clarity)

-

Assay (e.g., by GC-FID to determine purity)

-

Identification (e.g., by FTIR or GC-MS)

-

Related substances/degradation products (e.g., by GC-MS or HPLC)

-

Moisture content (e.g., by Karl Fischer titration)

-

Accelerated Stability Testing

Objective: To predict the long-term stability and identify potential degradation products under exaggerated storage conditions.

Methodology:

-

Store a minimum of three batches of this compound in its intended container-closure system.

-

Place the samples in a controlled environment at 40°C ± 2°C with 75% ± 5% RH.

-

Withdraw samples at specified time points for a minimum of 6 months.

-

Testing Frequency: A minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months).

-

Analytical Parameters to Monitor: Same as for long-term stability testing. Significant changes in any parameter would trigger further investigation and potentially intermediate testing conditions (e.g., 30°C / 65% RH).

Stress Testing (Forced Degradation)

Objective: To identify likely degradation products and establish the intrinsic stability of the molecule. This information is crucial for developing and validating stability-indicating analytical methods.

Methodology: A single batch of this compound is typically used for stress testing.

-

Thermal Stress:

-

Expose the sample to elevated temperatures (e.g., 50°C, 60°C, 70°C) for a defined period (e.g., 1-4 weeks).

-

Analyze for degradation.

-

-

Hydrolytic Stress:

-

Reflux the sample in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (purified water) conditions.

-

Monitor for degradation over time (e.g., at 0, 2, 6, 12, and 24 hours).

-

-

Oxidative Stress:

-

Expose the sample to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Monitor for degradation over time.

-

-

Photostability:

-

Expose the sample to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be protected from light to allow for comparison.

-

Analyze both samples for degradation.

-

Visualization of Stability Factors

The following diagram illustrates the key factors influencing the stability of this compound and the recommended control measures.

Caption: Factors influencing this compound stability and control measures.

References

- 1. This compound CAS#: 321-28-8 [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Page loading... [wap.guidechem.com]

- 5. lnct.ac.in [lnct.ac.in]

- 6. nbinno.com [nbinno.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004) [inchem.org]

- 9. Aromatic poly(ether ester)s derived from a naturally occurring building block nipagin and linear aliphatic α,ω-diols - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01810J [pubs.rsc.org]

- 10. This compound | C7H7FO | CID 67576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceuticals Using 2-Fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Fluoroanisole as a key starting material and intermediate in the synthesis of various pharmaceuticals. The inclusion of a fluorine atom, facilitated by this compound, can significantly enhance the metabolic stability, bioavailability, and overall efficacy of drug candidates.[1][2] This document outlines detailed experimental protocols and presents key data for the synthesis of a pharmaceutical intermediate, highlighting the practical application of this compound in drug discovery and development.

Introduction to this compound in Medicinal Chemistry

This compound (1-fluoro-2-methoxybenzene) is a versatile building block in organic synthesis, particularly valued in the pharmaceutical industry. The strategic incorporation of fluorine into drug molecules is a common strategy to improve their pharmacokinetic and pharmacodynamic properties. The fluorine atom, being highly electronegative and relatively small, can alter the electronic environment of a molecule, influence its conformation, and block sites of metabolic degradation. This compound serves as a readily available source for introducing a fluorinated phenyl moiety into a target molecule.

Application Example: Synthesis of a Key Pharmaceutical Intermediate

A critical application of this compound is in the synthesis of substituted acetophenones, which are precursors to a wide range of biologically active compounds, including antifungal agents and proton pump inhibitors.[1] One such key intermediate is 2-methoxy-5-fluoroacetophenone, synthesized via a Friedel-Crafts acylation reaction.

Experimental Protocol: Friedel-Crafts Acylation of this compound

This protocol details the synthesis of 4-fluoro-2-methoxyacetophenone, a related isomer, which illustrates the general procedure applicable to this compound.

Reaction Scheme:

Caption: Friedel-Crafts acylation of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| This compound | 126.13 | 1.124 | 10.0 g | 0.079 mol |

| Acetyl Chloride | 78.50 | 1.104 | 6.8 g (6.2 mL) | 0.087 mol |

| Aluminum Chloride (AlCl₃) | 133.34 | - | 12.7 g | 0.095 mol |

| Dichloromethane (CH₂Cl₂) | - | 1.33 | 100 mL | - |

| 5% Hydrochloric Acid (HCl) | - | - | 50 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | 50 mL | - |

| Brine | - | - | 50 mL | - |